Cholesteryl stearate

Descripción general

Descripción

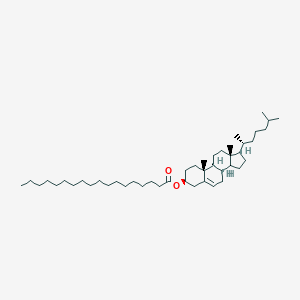

El estearato de colesterol es un compuesto químico formado por la esterificación del colesterol con ácido esteárico. Es un tipo de éster de colesterol, que son ésteres del colesterol y los ácidos grasos. El estearato de colesterol es conocido por su función en los sistemas biológicos, particularmente en el metabolismo y almacenamiento de lípidos. Tiene una fórmula molecular de C₄₅H₈₀O₂ y un peso molecular de 653.12 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El estearato de colesterol se puede sintetizar mediante la esterificación del colesterol con ácido esteárico. Un método común implica el uso de cloruro de tionilo como catalizador. La reacción normalmente procede bajo condiciones de reflujo, donde el colesterol y el ácido esteárico se calientan juntos en presencia de cloruro de tionilo .

Métodos de Producción Industrial: En entornos industriales, el estearato de colesterol se produce mediante procesos de esterificación similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El estearato de colesterol experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen oxígeno o peróxido de hidrógeno, y la reacción a menudo se lleva a cabo a temperaturas elevadas.

Hidrólisis: La hidrólisis enzimática se lleva a cabo utilizando colesterol esterasa en condiciones fisiológicas.

Principales Productos:

Oxidación: Hidroperóxidos de colesterol y productos de oxidación secundarios.

Hidrólisis: Colesterol y ácido esteárico.

Aplicaciones Científicas De Investigación

Biological and Biomedical Applications

1.1 Role in Lipid Metabolism

Cholesteryl stearate plays a crucial role in lipid metabolism and is involved in the formation of cholesteryl esters within the body. It serves as a reservoir for cholesterol, which is essential for maintaining cellular membrane integrity and fluidity. Studies have shown that cholesteryl esters, including CS, are important in regulating cholesterol levels in serum and tissues, impacting cardiovascular health .

1.2 Antimicrobial Properties

Research indicates that cholesteryl esters possess antimicrobial activity, contributing to innate immunity. A study optimized the separation of cholesteryl esters using artificial neural networks, revealing their potential roles in biological fluids such as human milk . This suggests that CS may have applications in developing antimicrobial agents or enhancing immune responses.

1.3 Biomarkers for Dietary Fatty Acids

The fatty acid composition of cholesteryl esters, including CS, has been utilized as a qualitative biomarker for dietary fatty acid intake. Controlled trials have demonstrated that variations in dietary fatty acids can be tracked through changes in the composition of serum cholesteryl esters . This application is valuable for nutritional studies and public health assessments.

Material Science Applications

2.1 Langmuir Monolayers

this compound has been extensively studied in the context of Langmuir monolayers, which are essential for understanding lipid bilayer behavior. Research has shown that CS forms stable monolayers at the air-water interface, with unique mechanical properties influenced by temperature and molecular interactions with cholesterol . These studies are critical for applications in drug delivery systems and biosensors.

2.2 Self-Assembly Properties

CS exhibits self-assembly capabilities that are relevant for creating nanostructured materials. Investigations into the thermal stability and packing arrangements of cholesteryl esters have revealed insights into their crystalline structures and phase transitions . Such properties are useful for developing new materials with tailored characteristics for industrial applications.

Pharmaceutical Applications

3.1 Drug Delivery Systems

this compound can be utilized as a component in drug delivery systems due to its biocompatibility and ability to form liposomes or nanoparticles. These formulations can enhance the solubility and bioavailability of hydrophobic drugs, making CS a valuable excipient in pharmaceutical formulations .

3.2 Potential Anti-Cancer Applications

Emerging research highlights the accumulation of cholesteryl esters, including CS, in cancerous tissues, suggesting potential roles in cancer diagnostics or therapeutics . Understanding the behavior of CS within tumor microenvironments could lead to innovative strategies for targeting cancer cells.

Case Studies

Mecanismo De Acción

El estearato de colesterol ejerce sus efectos principalmente a través de su función en el metabolismo de los lípidos. Es hidrolizado por colesterol esterasa para producir colesterol y ácido esteárico. El colesterol luego se utiliza en varios procesos biológicos, incluida la formación de membranas celulares y la síntesis de hormonas esteroides . La esterificación del colesterol con ácidos grasos como el ácido esteárico también ayuda en el almacenamiento y transporte del colesterol en el cuerpo .

Comparación Con Compuestos Similares

El estearato de colesterol es uno de varios ésteres de colesterol. Los compuestos similares incluyen:

Oleato de colesterol: Formado por la esterificación del colesterol con ácido oleico.

Linoleato de colesterol: Formado por la esterificación del colesterol con ácido linoleico.

Palmitato de colesterol: Formado por la esterificación del colesterol con ácido palmítico.

Singularidad: El estearato de colesterol es único debido a su componente específico de ácido graso, el ácido esteárico, que es un ácido graso saturado. Esto le confiere propiedades físicas y químicas distintas en comparación con los ésteres de colesterol con ácidos grasos insaturados, como el oleato de colesterol y el linoleato de colesterol .

Actividad Biológica

Cholesteryl stearate (CS), a cholesterol ester formed from the condensation of cholesterol and stearic acid, is a significant compound in biological systems. Its molecular formula is with a molecular weight of approximately 653.115 g/mol. This compound is known for its role in cellular membranes, lipoprotein metabolism, and potential therapeutic applications.

1. Membrane Properties

This compound has been studied extensively for its effects on membrane properties, particularly in the context of Langmuir monolayers. Research indicates that CS influences the mechanical stability and surface activity of lipid membranes. At varying temperatures (24 °C and 35 °C), CS was shown to exhibit distinct behaviors when mixed with cholesterol, affecting the lateral packing and organization of lipids at the interface .

Table 1: Properties of this compound Monolayers

| Temperature (°C) | Surface Pressure (mN/m) | Molecular Area (Ų) | Phase Behavior |

|---|---|---|---|

| 24 | Varies with composition | Varies with composition | Liquid-like to Ordered |

| 35 | Varies with composition | Varies with composition | Liquid-like to Ordered |

2. Antimicrobial Activity

Cholesteryl esters, including this compound, have demonstrated antimicrobial properties. Studies have shown that certain cholesteryl esters exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests a potential role for CS in immune modulation and as a therapeutic agent against infections.

3. Lipoprotein Interaction

CS plays a crucial role in lipoprotein metabolism. It enhances the transport efficiency of lipoproteins by facilitating the esterification process, which is vital for the formation and stability of various lipoprotein classes such as LDL and HDL . The incorporation of cholesteryl esters into lipoproteins is essential for their functionality in cholesterol transport and metabolism.

Case Study 1: Membrane Stability

A study examining the effects of this compound on membrane stability found that the addition of CS to lipid bilayers resulted in increased mechanical stability under stress conditions. This was attributed to the condensing effect that CS exerts on lipid packing, enhancing the overall integrity of the membrane structure .

Case Study 2: Antimicrobial Properties

In vitro experiments demonstrated that this compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial membrane integrity, leading to cell lysis .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPOTDGOASDJS-XNTGVSEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018693 | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35602-69-8 | |

| Record name | Cholesteryl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol-, octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cholest-5-en-3beta-yl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cholesteryl stearate?

A1: this compound has a molecular formula of C₄₇H₈₄O₂ and a molecular weight of 653.2 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: While specific spectroscopic data isn't extensively provided in these papers, studies using techniques like Fourier transform infrared (FTIR) spectroscopy [] and nuclear magnetic resonance (NMR) [] have been conducted. FTIR analysis can identify functional groups like the ester bond, while NMR provides insights into the structure and dynamics of this compound in various environments.

Q3: How stable is this compound in nanoemulsions?

A3: Research shows that nanoemulsions prepared with this compound as a major core component exhibited long-term stability over 237 days []. This suggests its potential as a stable component in drug delivery formulations.

Q4: How does the stability of this compound nanoemulsions compare to those made with other cholesteryl esters?

A4: While all three nanoemulsion types (cholesteryl oleate, cholesteryl linoleate, and this compound) remained stable for a long duration, significant differences in their pH changes over time were observed. This compound nanoemulsions demonstrated smaller decreases in pH compared to the others, indicating greater stability in terms of pH [].

Q5: Does this compound readily form solid solutions with other compounds?

A5: Research indicates that the solid-state miscibility of this compound with other saturated chain cholesteryl esters is influenced by factors like crystal packing and molecular volume, as determined through electron diffraction and calorimetric measurements []. While it can form solid solutions with certain cholesteryl esters like palmitate, it tends to form eutectics with others like myristate.

Q6: Can you elaborate on the interaction between this compound and tRNA ligases?

A7: Studies revealed a significant enrichment of cholesteryl 14-methylhexadecanoate, a related cholesteryl ester, in purified tRNA ligases. Extracting these enzymes with organic solvents led to a loss of their catalytic activity, which was then restored by adding back cholesteryl 14-methylhexadecanoate. This suggests a specific and crucial role of this compound, and potentially related cholesteryl esters like this compound, in the proper functioning of these enzymes [].

Q7: Have there been any computational studies on this compound?

A7: While specific computational studies focusing solely on this compound are not mentioned within these papers, research utilizing techniques like molecular dynamics simulations could be relevant in understanding its interactions with other molecules, particularly in biological systems.

Q8: How does the structure of this compound influence its properties compared to other cholesteryl esters?

A9: The length and saturation of the fatty acid chain in cholesteryl esters play a significant role in their properties. For instance, this compound, with its long saturated stearic acid chain, exhibits different solubility, molecular packing, and interactions with enzymes compared to esters with shorter or unsaturated chains like cholesteryl oleate or cholesteryl linoleate [, , ].

Q9: What are some strategies for improving the bioavailability of this compound?

A10: Formulating this compound as solid dispersions in polyethylene glycol 6000 or with surfactants like sorbitan monolaurate has been shown to reduce presystemic inactivation and enhance its oral absorption efficiency [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.